Topological Polar Surface Area (TPSA) Comparison: Ultra-Low Polarity vs. Clopidogrel, Prasugrel, and 4-Methyl-THTP
The target compound exhibits a TPSA of 12.03 Ų, representing a 79–84% reduction compared to the antiplatelet THTP drugs clopidogrel (57.78 Ų) and prasugrel (74.85 Ų), and a 70% reduction compared to the mono-substituted analog 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (40.27 Ų) [1][2]. TPSA values below 60–70 Ų correlate with enhanced passive transcellular permeability; the target compound's TPSA of 12.03 Ų places it firmly in the high-permeability regime, far below the typical threshold for oral absorption [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 12.03 Ų [source: vendor computed] |
| Comparator Or Baseline | Clopidogrel: 57.78 Ų; Prasugrel: 74.85 Ų; 4-Methyl-THTP: 40.27 Ų |
| Quantified Difference | 79–84% lower than antiplatelet drugs; 70% lower than 4-methyl-THTP analog |
| Conditions | Computed TPSA values; clopidogrel and prasugrel from GtoPdb (CDK-based calculation); target compound and 4-methyl-THTP from vendor datasheets (LeYan and Molbase respectively) |
Why This Matters
For procurement decisions in cell-based assay design, the target compound's ultra-low TPSA directly predicts superior passive membrane permeability compared to any common THTP analog, reducing the risk of false negatives due to poor intracellular access.
- [1] Guide to Pharmacology (GtoPdb). clopidogrel and prasugrel Ligand Pages. IUPHAR/BPS. Accessed 2026. View Source
- [2] Molbase. 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Compound Information. CAS 92503-61-2. View Source
